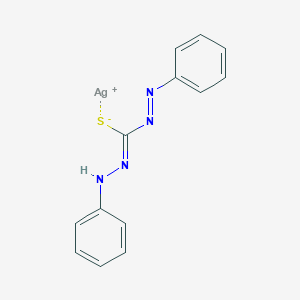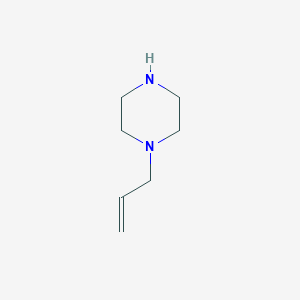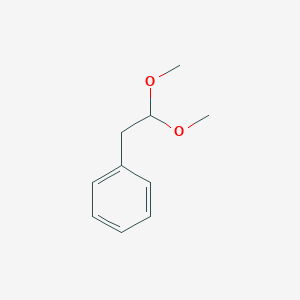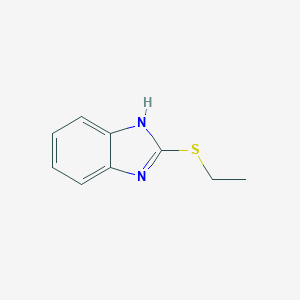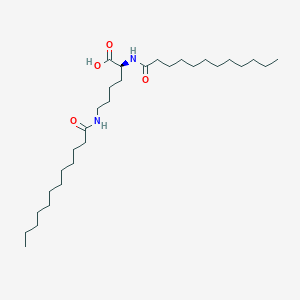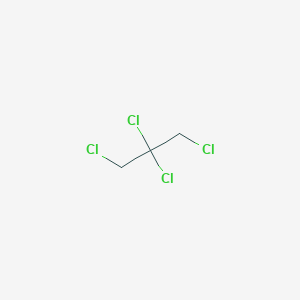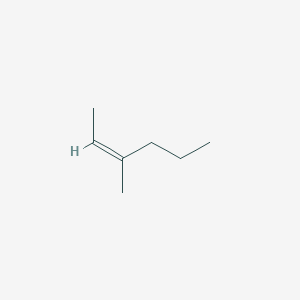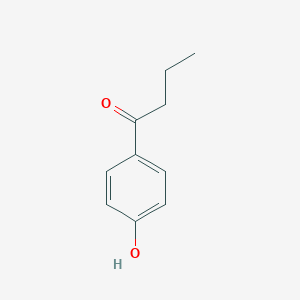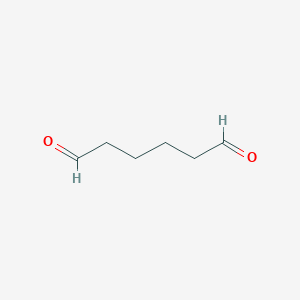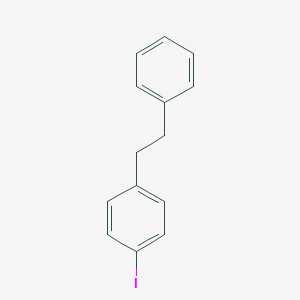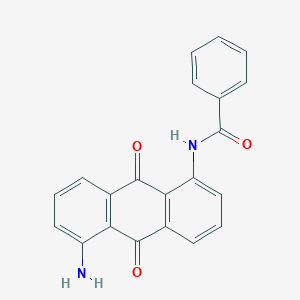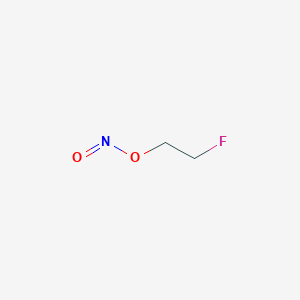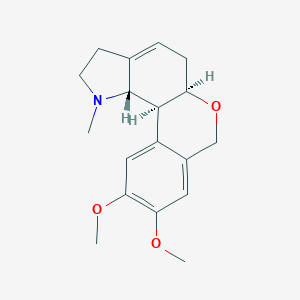
Neruscin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neruscin is an organic compound with the chemical formula C18H21NO3S. It is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. Neruscin is known for its ability to modulate the activity of specific ion channels in the nervous system, leading to a range of physiological and biochemical effects.
Applications De Recherche Scientifique
Capsaicin and Neurogenic Detrusor Hyperreflexia
Capsaicin, a neurotoxin for C-fiber afferents, has been studied for its efficacy in treating detrusor hyperreflexia. A study involving patients with spinal cord lesions showed that intravesical capsaicin significantly improved clinical and urodynamic parameters of detrusor hyperreflexia. Side effects were frequent but tolerable (de séze et al., 1998).
Negamycin's Interaction with Ribosomal RNA and tRNA
Negamycin (NEG), a ribosome-targeting antibiotic, exhibits promising clinical activity. It binds to both small and large ribosomal subunits, inhibiting translocation and stimulating miscoding. This antibiotic's action overlaps with that of tetracycline, but with different activities (Polikanov et al., 2014).
Piperine and TRPV1 in Autonomous Bladder Model
Piperine (PIP) has similar pharmacological properties to vanilloids like capsaicin. A study focused on PIP-effects on autonomous bladder contractile activity, specifically its selectivity for the transient receptor potential channel 1 (TRPV1) receptor, and its role in volume-induced contractile changes (Gevaert et al., 2007).
Glucidic Capsaicin in Neurogenic Detrusor Overactivity
Research on glucidic capsaicin, a new formulation in a glucidic solution, aimed to improve the efficacy and tolerability for treating neurogenic detrusor overactivity in spinal cord injured and multiple sclerosis patients. This formulation was compared to an alcoholic capsaicin instillation (de séze et al., 2006).
Bacteriocins in Antimicrobial Applications
Bacteriocins, ribosomally synthesized antimicrobial peptides, are traditionally used as food preservatives. They are also being developed into next-generation antibiotics and have potential applications in treating cancer and regulating quorum sensing (Chikindas et al., 2018).
Intravesical Therapy for Neurogenic Detrusor Overactivity
Topical intravesical treatment strategies for neurogenic detrusor overactivity may provide alternatives to oral anticholinergics. These treatments, such as local anaesthetics or vanilloids, offer selectivity and potentially reduced side effects (Reitz & Schurch, 2004).
Propriétés
Numéro CAS |
13255-14-6 |
|---|---|
Nom du produit |
Neruscin |
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole |
InChI |
InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1 |
Clé InChI |
LWBQJTCGYZXFLY-ZTFGCOKTSA-N |
SMILES isomérique |
CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC |
SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |
SMILES canonique |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



